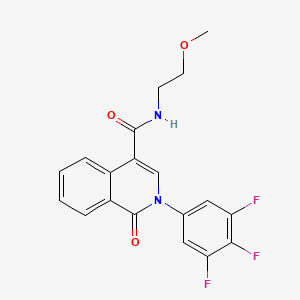

N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide

Description

This compound belongs to the isoquinoline carboxamide family, characterized by a 1,2-dihydroisoquinoline core substituted with a trifluorophenyl group at position 2 and a methoxyethyl carboxamide at position 2. The trifluorophenyl moiety (3,4,5-trifluoro substitution) confers strong electron-withdrawing effects, enhancing metabolic stability and binding affinity in hydrophobic pockets. The methoxyethyl side chain improves aqueous solubility compared to purely alkyl substituents, balancing lipophilicity and bioavailability.

Properties

Molecular Formula |

C19H15F3N2O3 |

|---|---|

Molecular Weight |

376.3 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trifluorophenyl)isoquinoline-4-carboxamide |

InChI |

InChI=1S/C19H15F3N2O3/c1-27-7-6-23-18(25)14-10-24(11-8-15(20)17(22)16(21)9-11)19(26)13-5-3-2-4-12(13)14/h2-5,8-10H,6-7H2,1H3,(H,23,25) |

InChI Key |

YAXZYLFKQBJWPC-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=C(C(=C3)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.

Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using trifluorobenzoyl chloride and an appropriate Lewis acid catalyst.

Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through a nucleophilic substitution reaction using methoxyethylamine.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl and trifluorophenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Materials Science: The compound’s unique structural features make it of interest in the development of novel materials with specific electronic and optical properties.

Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluorophenyl group enhances the compound’s binding affinity to these targets, while the methoxyethyl group modulates its pharmacokinetic properties. The compound can inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic Acid

- Structure : The phenyl group at position 2 is substituted with methoxy groups (3,4,5-trimethoxy) instead of fluorine atoms.

- Key Differences: Electronic Effects: Methoxy groups are electron-donating, contrasting with the electron-withdrawing trifluorophenyl group in the target compound. This reduces electrophilicity and may decrease binding to electron-deficient targets . Solubility: The carboxylic acid group (vs. carboxamide) lowers lipophilicity (logP ~1.5 vs. ~2.8 estimated for the target compound), enhancing solubility but reducing membrane permeability. Molecular Weight: 325.32 g/mol (C₁₈H₁₅NO₅) vs. ~391.3 g/mol (estimated for the target compound).

N-(2-Methylpropyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide

- Structure : Features a trimethoxyphenyl group and an isobutyl carboxamide side chain.

- Pharmacokinetics: Trimethoxyphenyl’s electron-donating nature may accelerate oxidative metabolism compared to the trifluorophenyl group. Molecular Formula: C₂₃H₂₆N₂O₅ vs. C₂₁H₁₈F₃N₂O₃ (estimated for the target compound).

N-[2-(1H-Indol-3-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

- Structure : Substituted with an isopropyl group at position 2 and an indole-ethyl carboxamide.

- Key Differences: Steric Effects: The bulky indole-ethyl side chain (molecular weight ~378.4 g/mol) may hinder target binding compared to the compact methoxyethyl group. Metabolic Stability: The isopropyl group lacks fluorine’s metabolic stabilization, increasing susceptibility to CYP450 oxidation.

N-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

- Structure : Contains a 4-methoxyphenyl-oxoethyl side chain and a methyl group at position 2.

- Key Differences: Electronic Profile: A single methoxy group (vs. Conformational Flexibility: The oxoethyl linker increases rotational freedom, possibly reducing binding specificity compared to the rigid trifluorophenyl group . Molecular Weight: 350.4 g/mol (C₂₀H₁₈N₂O₄) vs. ~391.3 g/mol (target compound).

Implications for Therapeutic Development

- Trifluorophenyl Advantage : The target compound’s 3,4,5-trifluorophenyl group enhances metabolic stability and target affinity, making it superior in prolonged therapeutic action compared to methoxy-substituted analogs .

- Side Chain Optimization : The methoxyethyl group balances solubility and permeability, outperforming bulkier (e.g., indole-ethyl) or more lipophilic (e.g., isobutyl) substituents in oral bioavailability .

- Synthetic Feasibility : Fluorination steps for the trifluorophenyl group may increase synthesis complexity compared to methoxy or methyl analogs, but the benefits in stability justify the effort.

Biological Activity

N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, synthesizing data from various studies and providing insights into its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 376.3 g/mol. The structure features a dihydroisoquinoline core which is known for its versatility in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C19H15F3N2O3 |

| Molecular Weight | 376.3 g/mol |

| CAS Number | 1436005-86-5 |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives of isoquinoline have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

The compound exhibits inhibitory activity against various enzymes, potentially impacting metabolic pathways. For example, it may interact with xanthine oxidase (XO), an enzyme involved in purine metabolism linked to conditions like gout. Such inhibition could lead to reduced uric acid levels in the body.

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

- A comparative analysis indicated that compounds with similar structural motifs demonstrated significant XO inhibitory activity with IC50 values ranging from 3.56 μmol/L to 9.76 μmol/L, positioning them as potential treatments for hyperuricemia .

- The presence of trifluorophenyl groups was noted to enhance binding affinity within the active site of XO.

- Anticancer Research :

The biological activity of this compound can be attributed to:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Enzyme Interaction : Competitive inhibition at enzyme active sites, particularly with XO and other metabolic enzymes.

Q & A

Q. What are the common synthetic routes for N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide?

The synthesis typically involves multi-step pathways, including:

- Quinoline core formation : Cyclization of precursors under reflux conditions with polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Functional group introduction : Stepwise addition of substituents like the 3,4,5-trifluorophenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) .

- Carboxamide linkage : Activation of carboxylic acid groups using reagents like EDCI/HOBt, followed by coupling with 2-methoxyethylamine . Optimization of catalysts (e.g., palladium for cross-coupling) and solvent systems (e.g., dichloromethane for acylation) is critical for yield improvement .

Q. Which analytical techniques are recommended for characterizing this compound?

Key methods include:

- Chromatography : HPLC and TLC for purity assessment and reaction monitoring .

- Spectroscopy :

- NMR (1H/13C) to confirm structural integrity and regiochemistry .

- IR for functional group validation (e.g., carbonyl stretches at ~1640–1680 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and detect synthetic byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the final product?

- Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., acylation) to minimize side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) for nucleophilic substitutions to enhance reaction rates .

- Catalyst screening : Test palladium ligands (e.g., XPhos) for cross-coupling efficiency in trifluorophenyl group installation .

- In-line monitoring : Employ real-time HPLC or FTIR to identify intermediate degradation and adjust conditions dynamically .

Q. How should researchers address contradictory data in biological activity assays for this compound?

Contradictions may arise from:

- Synthetic variability : Impurities or stereochemical inconsistencies affecting bioactivity. Re-synthesize batches with strict QC (HPLC ≥98% purity) .

- Assay conditions : Validate cell lines/pH/temperature controls to ensure reproducibility. For example, enzyme inhibition assays may require buffered solutions (pH 7.4) with DMSO ≤0.1% .

- Target selectivity : Perform counter-screens against related receptors (e.g., kinase panels) to rule off-target effects .

Q. What strategies are effective for modifying the compound’s structure to enhance target selectivity?

- Structure-activity relationship (SAR) studies :

- Replace the 2-methoxyethyl group with bulkier substituents (e.g., cyclopropylmethyl) to sterically hinder non-target interactions .

- Modify the trifluorophenyl moiety to difluorophenyl or chlorophenyl analogs and compare binding affinities .

Data Contradiction Analysis

Q. How can discrepancies in reported biological potency be resolved?

- Meta-analysis : Compare datasets across studies using standardized metrics (e.g., IC50 values normalized to control assays) .

- Crystallographic validation : Resolve the compound’s 3D structure via X-ray diffraction to confirm active conformers and binding modes .

- Dose-response curves : Re-evaluate activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

Methodological Resources

Q. What in vitro assays are suitable for evaluating this compound’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.